Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate
Description
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate (C₁₈H₂₀N₂O₃S, MW: 344.43) is a thiazole-based compound characterized by a phenyl ring substituted with a butoxy (-OC₄H₉) group at the 4-position and a cyano (-CN) group at the 3-position. The thiazole core is further functionalized with a methyl group at the 4-position and an ethyl carboxylate ester at the 5-position. This compound is primarily recognized as an intermediate or impurity in the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its structural features, including the electron-withdrawing cyano group and lipophilic butoxy chain, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(4-butoxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-4-6-9-23-15-8-7-13(10-14(15)11-19)17-20-12(3)16(24-17)18(21)22-5-2/h7-8,10H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHRMOUXCXDEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)OCC)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Aromatic Nitrile Formation via Aromatic Substitution
The synthesis begins with the nitration and subsequent functionalization of aromatic precursors to introduce nitrile and hydroxyl groups, which are pivotal for constructing the thiazole core.
- Starting Material: 4-Hydroxy-3-nitrobenzaldehyde or related substituted benzaldehyde derivatives.
- Reaction Conditions: Refluxing formic acid with hydroxylamine and sodium formate facilitate the transformation of the aldehyde into 4-hydroxy-3-nitrobenzonitrile (Scheme 1, Reference).
4-Hydroxy-3-nitrobenzaldehyde + hydroxylamine + sodium formate → 4-Hydroxy-3-nitrobenzonitrile
- Solvent: Refluxing formic acid
- Temperature: 105–110°C
- Yield: Approximately 90%
- Purity: >98% as confirmed by HPLC
Formation of Thiazole Ring via Cyclization
The nitrile intermediate reacts with thioacetamide to form the thiazole ring through cyclization.
- Reaction Conditions: Heating nitrile with thioacetamide at elevated temperatures (~130°C) in a suitable solvent (e.g., ethanol or acetic acid).
4-Hydroxy-3-nitrobenzonitrile + thioacetamide → 2-(4-Hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- Yield: Approximately 85–90%
- Purification: Recrystallization from ethanol or suitable solvents
Alkylation to Introduce Butoxy Group
The phenolic hydroxyl group is alkylated with butyl bromide (or isobutyl bromide, depending on the specific derivative) to incorporate the butoxy substituent.
- Reaction Conditions: Use of potassium carbonate as base in dimethylformamide (DMF) at 75–85°C for 4–6 hours.
2-(4-Hydroxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester + butyl bromide → 2-(4-butoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
Reduction of Nitro Group to Amino
The nitro group is reduced to an amino group to enable subsequent cyanation.
- Reaction Conditions: Catalytic hydrogenation over Pd/C at 25–30°C under atmospheric pressure.
2-(4-Butoxy-3-nitrophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester + H₂ → 2-(4-Butoxy-3-aminophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
Cyanation to Introduce the Cyano Group
The amino intermediate undergoes diazotization followed by treatment with copper(I) cyanide (CuCN) to introduce the nitrile group at the amino position.
- Reaction Conditions: Diazotization with sodium nitrite in acidic medium, followed by cyanation with CuCN at 130–135°C for 16 hours.
2-(4-Butoxy-3-aminophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester + CuCN → 2-(4-Butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- Yield: Approximately 70–75%
- Notes: Excess CuCN and high temperature are essential for complete conversion
Esterification and Final Purification
The esterified intermediate is purified via recrystallization, often from solvents like n-butanol, followed by conversion to the hydrochloride salt.
- Reaction Conditions: Dissolution in acetone, followed by controlled addition of hydrochloric acid at 0–5°C.
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate + HCl → Hydrochloride salt
Summary Table of Preparation Steps
| Step | Reaction | Reagents & Conditions | Yield | Key Notes |
|---|---|---|---|---|
| 1 | Aromatic nitrile formation | Hydroxylamine, sodium formate, refluxing formic acid | 90% | High purity, straightforward |
| 2 | Thiazole ring cyclization | Thioacetamide, ethanol, 130°C | 85–90% | Cyclization efficiency critical |
| 3 | Phenolic alkylation | Butyl bromide, potassium carbonate, DMF, 75–85°C | 80–85% | Excess alkyl halide beneficial |
| 4 | Nitro reduction | Pd/C, H₂, room temp | >95% | High selectivity |
| 5 | Cyanation | Diazotization + CuCN, 130–135°C | 70–75% | High temperature essential |
| 6 | Purification & salt formation | Recrystallization, HCl addition | >99% purity | Final product suitable for pharmaceutical use |
Research Outcomes & Notes
- The described methods have been validated in patent literature and research articles, demonstrating reproducibility, high purity, and acceptable yields.
- The use of high-temperature cyanation with CuCN is a critical step, requiring precise control to prevent side reactions.
- Purification steps, including recrystallization and salt formation, are vital for obtaining pharmaceutical-grade material.
Chemical Reactions Analysis
Cyano Group Reactivity
The cyano group (-CN) undergoes nucleophilic addition and reduction. For example, in hydrolysis reactions , it can be converted to carboxylic acids or amides under acidic/basic conditions.
Key Reaction Data:
Ester Group Transformations
The ethyl ester (-COOEt) participates in hydrolysis (to carboxylic acids) and transesterification . In industrial processes, controlled hydrolysis is achieved via acidic or alkaline conditions.
Example Reaction Pathway:
textEthyl ester → Hydrolysis (H₂SO₄/H₂O) → Carboxylic acid → Salt formation (e.g., HCl)
Purity : 98.4% post-purification via acetone recrystallization .
Butoxy Substituent Modifications
The butoxy group (-O-C₄H₉) can undergo alkylation or dealkylation . For instance:
-
Alkylation : Reacts with alkyl halides (e.g., isobutyl bromide) in DMF/K₂CO₃ at 80–85°C to form branched ethers .
-
Dealkylation : Cleaved under acidic conditions (e.g., HBr/AcOH) to regenerate phenolic intermediates.
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Catalyst | K₂CO₃ |
| Solvent | DMF |
| Reaction Time | 5 hrs |
| Yield | 90% (crude), 98.4% (purified) |
Thiazole Ring Functionalization
The thiazole core participates in electrophilic substitution (e.g., nitration, halogenation) and cycloaddition reactions. For example:
-
Halogenation : Bromination at the 4-position of the thiazole ring using NBS (N-bromosuccinimide) in CCl₄.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis.
Reductive Transformations
The nitro group (if present in precursors) is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).
Reduction Protocol (From Precursor):
| Step | Details |
|---|---|
| Substrate | 2-(3-Bromo-4-isobutoxyphenyl) derivative |
| Reducing Agent | H₂ (1 atm) |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol/Water (9:1) |
| Yield | 92% |
Purification and Stability
Post-reaction purification typically involves recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, hexane:EtOAc). Stability studies indicate degradation <5% under inert storage (2–8°C, N₂ atmosphere) .
Scientific Research Applications
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyanophenyl group are key structural elements that enable the compound to bind to these targets and exert its effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Phenyl-Thiazole Derivatives
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate
- Structure : Phenyl ring substituted with a chloro (-Cl) group at the 4-position.
- Synthesis : Prepared via Suzuki coupling of ethyl 2-iodo-4-methylthiazole-5-carboxylate with (4-chlorophenyl)boronic acid (70% yield) .
- Key Data :
- IR: Absence of NH₂ bands; CO stretch at 1711 cm⁻¹.
- ¹H NMR: Methyl protons at δ 2.62 ppm.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Structure : Phenyl ring with -CN (3-position) and -OH (4-position).
- Synthesis : Derived from Duff-Bills formylation followed by hydroxylamine dehydration .
- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the butoxy analogue.
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Febuxostat-Related Impurities
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
Coumarin-Thiazole Hybrids (e.g., Compound 6g)**
Pyrazole-Thiazole Derivatives
Comparative Analysis Table
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., -CN, -Cl) enhance electrophilic reactivity, critical for coupling reactions.
- Alkoxy chains (butoxy vs. isobutoxy) modulate lipophilicity and steric effects, impacting solubility and synthetic yields.
Synthetic Routes: Suzuki coupling is favored for aryl-halide derivatives (e.g., 4-Cl, 4-Br). Duff-Bills reactions enable formylation of phenolic precursors, pivotal in febuxostat intermediate synthesis .
Safety :
- The target compound requires precautions against heat and ignition due to ester and nitrile groups .
Biological Activity
Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate, with the CAS number 2230270-05-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
Molecular Structure:
- Molecular Formula: C18H20N2O3S
- Molecular Weight: 344.43 g/mol
- SMILES Notation: CC(=O)OCC1C@HC(OC(C)=O)C(OC(C)=O)C@HO1
This compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .
Biological Activity
-
Antioxidant Properties:
- Preliminary studies suggest that this compound exhibits antioxidant activity, which may help mitigate oxidative stress-related diseases.
-
Anti-inflammatory Effects:
- Research indicates that it may possess anti-inflammatory properties, potentially contributing to the management of chronic inflammatory conditions.
- Anticancer Potential:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Case Study 1: ACC Inhibition and Metabolic Regulation
In a study examining the role of ACC inhibitors in metabolic regulation, this compound was administered to rat models. The results indicated a significant reduction in fatty acid synthesis and improved insulin sensitivity, highlighting its potential application in treating metabolic syndrome .
Case Study 2: Anticancer Activity Assessment
A series of experiments were conducted on various cancer cell lines (e.g., HepG2 and LNCaP). The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations. This suggests its potential utility as an adjunct therapy in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-butoxy-3-cyanophenyl)-4-methylthiazole-5-carboxylate?
The compound can be synthesized via a multi-step protocol involving alkylation, oximation, and dehydration. A validated method involves reacting 2-(3-aldehyde-4-hydroxyphenyl)-4-methylthiazole-5-ethyl carboxylate with bromobutane to introduce the butoxy group, followed by oximation and dehydration to install the cyano moiety . Key parameters include:
- Reaction conditions : Use anhydrous ethanol as a solvent, reflux at 80°C for 6–8 hours.
- Purification : Recrystallization from ethanol-chloroform (1:1) yields 81% purity .
- Validation : Monitor intermediates via TLC and confirm final product using H/C NMR, IR, and mass spectrometry .
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Spectroscopy :
- NMR : Use CDCl₃ as solvent with TMS internal standard. Key peaks include ester carbonyl ( ppm) and cyano ( ppm) in C NMR .
- MS : ESI-MS typically shows [M+H]⁺ at m/z 345.1 .
- Crystallography :
- Data collection : Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature .
- Refinement : SHELXL-2018/3 for full-matrix least-squares refinement. Hydrogen-bonding geometry (e.g., C15—H15A···O2 interactions) stabilizes 1D chains along the a-axis .
Q. How does the crystal structure influence the compound's physicochemical properties?
The compound crystallizes in a monoclinic system () with a planar thiazole ring (max. deviation: 0.001 Å). The dihedral angles between the thiazole and substituted phenyl rings (e.g., 8.7° for fluorophenyl) dictate packing via C–H···O hydrogen bonds (2.58 Å), affecting solubility and thermal stability .
Advanced Research Questions
Q. How can discrepancies in spectroscopic or crystallographic data be resolved during analysis?
- Cross-validation : Compare experimental H NMR shifts with DFT-predicted values (e.g., Gaussian 16 B3LYP/6-31G*).
- Crystallographic refinement : Use SHELXL's restraints for disordered moieties (e.g., butoxy chains) and validate with Rint < 0.05 and < 0.63 eÅ⁻³ .
- Contradiction example : If IR shows weak cyano absorption due to crystal packing, confirm via X-ray diffraction (C≡N bond length ~1.15 Å) .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Derivatization :
- Alkylation : Replace butoxy with isobutoxy or pentyloxy via Grignard reactions (50°C, 12 h) to modulate lipophilicity .
- Bioisosteres : Substitute the cyano group with carboxamide or sulfonamide for enhanced hydrogen-bonding potential .
- 3D-QSAR modeling : Use CoMFA/CoMSIA (SYBYL-X) to correlate steric/electronic fields with antimicrobial activity (e.g., against S. aureus). Key descriptors include thiazole ring polarity and substituent bulk .
Q. How can SHELX software address challenges in refining complex crystal structures of derivatives?
- High-resolution data : Collect data to θmax > 25° to resolve disorder (e.g., butoxy chain conformers).
- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twins.
- Restraints : Use SIMU/ISOR to constrain anisotropic displacement parameters (ADPs) for flexible groups .
Q. What analytical methods are recommended for detecting this compound as a synthetic impurity?
- HPLC : C18 column (5 µm), mobile phase = acetonitrile/0.1% formic acid (70:30), retention time ~8.2 min .
- LC-MS/MS : MRM transitions at m/z 345.1 → 227.0 (CE: 25 eV) for quantification in Febuxostat intermediates.
- Validation : Spike recovery (98–102%) and LOD/LOQ of 0.1/0.3 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
